4-(2-Bromoethoxy)-1,2-dimethoxybenzene
Description
Contextual Significance in Contemporary Organic Synthesis and Materials Science
In modern organic synthesis, 4-(2-Bromoethoxy)-1,2-dimethoxybenzene serves as a key intermediate. The dimethoxybenzene moiety, also known as a veratrole group, is a common structural motif in many biologically active compounds. The presence of the bromoethoxy side chain provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the veratrole unit onto other molecules. This is particularly useful in the construction of pharmaceutical and agrochemical compounds where the veratrole group can impart desirable electronic and steric properties.
The field of materials science has also found applications for veratrole derivatives, including those with reactive side chains like this compound. The veratrole unit can be a precursor to catechol, which is known for its strong adhesive properties and its role in the formation of metal-coordinating ligands. This opens up possibilities for the development of novel polymers and functional materials. For instance, veratrole-containing monomers can be polymerized to create materials with specific optical or electronic properties. The bromoethoxy group can act as an initiator or a point of attachment for cross-linking, further enhancing the versatility of the resulting materials.
Historical Perspective on Veratrole-Derived Brominated Ethers
The chemistry of veratrole (1,2-dimethoxybenzene) and its derivatives has a rich history rooted in the exploration of natural products and the development of synthetic methodologies. rsc.orghmdb.ca Veratrole itself can be synthesized from catechol, a compound readily available from natural sources. google.com The methylation of catechol to form veratrole has been a subject of study, with various methods being developed over the years to improve efficiency and yield. google.com
The introduction of bromine to the veratrole core has been a common strategy to create versatile synthetic intermediates. Electrophilic aromatic substitution reactions, such as bromination, on the electron-rich veratrole ring have been extensively investigated. oc-praktikum.de These reactions typically yield brominated veratroles, such as 4-bromoveratrole, which can then be further functionalized. nih.govnist.gov The synthesis of veratrole-derived brominated ethers, like this compound, represents a further evolution of this chemistry. These compounds are typically prepared by the etherification of a brominated veratrole precursor or by the reaction of a hydroxy-veratrole derivative with a dihaloalkane. These historical developments in synthetic methods have paved the way for the availability and use of these specialized reagents in modern chemical research.
Structural Framework and Synthetic Utility within Diverse Chemical Disciplines
The structural framework of this compound is key to its synthetic utility. The molecule consists of a 1,2-dimethoxybenzene (B1683551) ring substituted at the 4-position with a 2-bromoethoxy group. This arrangement provides two primary sites for chemical modification: the aromatic ring and the bromoethyl side chain.
The dimethoxybenzene ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups. More commonly, the bromoethoxy group is the primary site of reaction. The bromine atom is a good leaving group, making the terminal carbon of the ethoxy chain susceptible to nucleophilic attack. This allows for the straightforward linkage of the dimethoxybenzene moiety to a wide variety of nucleophiles, including amines, thiols, and carbanions.
This reactivity has been harnessed in several areas of chemistry:
Pharmaceutical Synthesis: The veratrole unit is a component of various pharmaceutical agents. This compound can be used to introduce this pharmacophore into larger, more complex molecules.
Agrochemical Research: Similar to pharmaceuticals, certain agrochemicals incorporate the dimethoxybenzene structure for its biological activity. This compound serves as a convenient building block for the synthesis of new pesticide and herbicide candidates.
Heterocyclic Chemistry: The bromoethoxy chain can be used to construct heterocyclic rings. For example, reaction with a dinucleophile can lead to the formation of macrocycles or other ring systems containing the veratrole subunit.
Crown Ether Synthesis: Veratrole and its derivatives are well-known precursors in the synthesis of crown ethers, which are valuable for their ability to selectively bind cations. oc-praktikum.de The bromoethoxy group can be used to build the polyether framework of these macrocycles.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 52559-07-2 | C₁₀H₁₃BrO₂ | 245.11 |
| 1,2-Dimethoxybenzene (Veratrole) | 91-16-7 | C₈H₁₀O₂ | 138.16 |
| 4-Bromoveratrole | 2859-78-1 | C₈H₉BrO₂ | 217.06 |
| 4-Chloroveratrole | 16766-27-1 | C₈H₉ClO₂ | 172.61 |
| 1,4-Dimethoxybenzene (B90301) | 150-78-7 | C₈H₁₀O₂ | 138.17 |
| 4-(Bromomethyl)-1,2-dimethoxybenzene | 21852-32-4 | C₉H₁₁BrO₂ | 231.09 |
Data sourced from multiple chemical databases. nih.govnist.govnist.govnih.govwikipedia.orgbldpharm.com
Table 2: Spectroscopic Data for Selected Veratrole Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 4-Bromoveratrole | 7.03 (dd, J = 8.6, 2.4 Hz, 1H), 6.98 (d, J = 2.5 Hz, 1H), 6.74 (d, J = 8.6 Hz, 1H), 3.87 (s, 3H), 3.86 (s, 3H) | 149.76, 148.36, 123.46, 114.76, 112.79, 112.45, 56.19, 56.13 | Not readily available |
| 1-Bromo-2,4-dimethoxybenzene | 7.40 (d, J = 8.7 Hz, 1H), 6.49 (d, J = 2.7 Hz, 1H), 6.40 (dd, J = 8.7, 2.7 Hz, 1H), 3.87 (s, 3H), 3.79 (s, 3H) | 160.34, 156.64, 133.26, 105.99, 102.54, 100.07, 56.25, 55.68 | Not readily available |
NMR data sourced from The Royal Society of Chemistry. rsc.org Spectroscopic data for this compound is not as widely published in readily accessible databases.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethoxy)-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJBMQYFQERGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 2 Bromoethoxy 1,2 Dimethoxybenzene
Precursors and Starting Materials for Bromoethoxybenzene Scaffolds
The construction of the 4-(2-bromoethoxy)-1,2-dimethoxybenzene scaffold hinges on the judicious selection of readily available and reactive starting materials. The core aromatic structure is typically derived from 1,2-dimethoxybenzene (B1683551) (veratrole) or a related phenolic precursor, while the bromoethoxy functional group is introduced using a suitable bromo--containing reagent.
Utilization of 1,2-Dimethoxybenzene (Veratrole) as a Core Precursor
1,2-Dimethoxybenzene, commonly known as veratrole, serves as a logical and frequently utilized starting point for the synthesis of this compound. oc-praktikum.de Veratrole is an electron-rich aromatic compound, making it susceptible to electrophilic substitution reactions. oc-praktikum.de The synthesis of veratrole itself is often achieved through the methylation of catechol. google.comwipo.intgoogle.comgoogle.com
The synthetic strategy commencing with veratrole typically involves a two-step process:
Bromination of Veratrole: The first step is the regioselective bromination of the veratrole ring to introduce a bromine atom at the 4-position, yielding 4-bromo-1,2-dimethoxybenzene (4-bromoveratrole). oc-praktikum.de This is a crucial step where control of regioselectivity is paramount.
Etherification: The subsequent step would involve an etherification reaction to introduce the 2-bromoethoxy side chain.
A common method for the bromination of veratrole involves treating it with a brominating agent in a suitable solvent system. For instance, the use of potassium bromate (B103136) and hydrobromic acid in acetic acid can yield the desired 4-bromo-1,2-dimethoxybenzene, although it may also produce dibrominated side products. oc-praktikum.de
Phenolic Precursors in Williamson Ether Synthesis Pathways
An alternative and widely employed strategy for constructing the ether linkage in this compound is the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.com In this context, a suitable phenolic precursor is required. A logical choice is 3,4-dimethoxyphenol (B20763), which provides the core aromatic structure with the desired methoxy (B1213986) groups already in place.
The synthesis of 3,4-dimethoxyphenol can be achieved from veratraldehyde through a Baeyer-Villiger oxidation, followed by hydrolysis. chemicalbook.com Once the 3,4-dimethoxyphenol is obtained, it can be converted to its corresponding phenoxide by treatment with a base. This phenoxide is then reacted with a suitable alkylating agent to form the ether.
Role of Dibromoethane in Functional Group Introduction
1,2-Dibromoethane (B42909) plays a pivotal role as the electrophile in the Williamson ether synthesis pathway for introducing the 2-bromoethoxy group. In this reaction, the phenoxide generated from a precursor like 3,4-dimethoxyphenol acts as the nucleophile. The phenoxide attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage. The other bromine atom on the ethyl chain remains intact, resulting in the final product, this compound. The use of 1,2-dibromoethane is advantageous as it is a readily available and effective reagent for introducing the bromoethoxy functionality. researchgate.netclockss.org
Reaction Conditions and Mechanistic Considerations
The successful synthesis of this compound is highly dependent on the careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms. Key considerations include regioselectivity in the bromination step and the kinetics versus thermodynamic control in the etherification reaction.
Regioselectivity in Bromination Processes
The bromination of veratrole is a classic example of an electrophilic aromatic substitution reaction. The two methoxy groups on the benzene (B151609) ring are ortho-, para-directing and activating substituents. This means they direct incoming electrophiles, such as the bromine cation (or its equivalent), to the positions ortho and para to themselves.
In the case of veratrole, the positions ortho to the methoxy groups are C3 and C6, and the positions para are C4 and C5. The two methoxy groups work in concert to strongly activate the ring towards electrophilic attack. The directing effects of the two methoxy groups reinforce each other, leading to a high degree of regioselectivity. The para position (C4) is generally favored for monosubstitution due to steric hindrance at the ortho positions (C3 and C6) from the adjacent methoxy groups. Therefore, the bromination of veratrole typically yields 4-bromo-1,2-dimethoxybenzene as the major product. oc-praktikum.de
Table 1: Regioselectivity in the Bromination of Veratrole
| Reagent/Condition | Major Product | Minor Product(s) | Reference |
| KBrO₃, HBr, Acetic Acid | 4-Bromo-1,2-dimethoxybenzene | 4,5-Dibromo-1,2-dimethoxybenzene | oc-praktikum.de |
| NBS | 4-Bromoveratrole | - | oc-praktikum.de |
Reaction Kinetics and Thermodynamic Control in Etherification
The Williamson ether synthesis, which is central to one of the synthetic routes, proceeds via an SN2 mechanism. masterorganicchemistry.com This reaction's outcome can be influenced by both kinetic and thermodynamic factors, especially when there is a possibility of competing reactions, such as C-alkylation versus O-alkylation.
In the context of forming this compound from a phenolic precursor, the desired reaction is O-alkylation. However, under certain conditions, the alkylating agent can react at a carbon atom of the aromatic ring, leading to a C-alkylated byproduct. The choice of solvent and temperature can play a crucial role in directing the reaction towards the desired O-alkylated product. Generally, polar aprotic solvents favor SN2 reactions and thus promote O-alkylation.
The reaction is typically under kinetic control, meaning the product that forms fastest is the major product. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org Lower reaction temperatures generally favor the kinetic product. In the Williamson ether synthesis, O-alkylation is usually the kinetically favored pathway. However, if the reaction is allowed to proceed for extended periods at higher temperatures, a thermodynamically more stable product might be formed through rearrangement or competing pathways. It is therefore essential to optimize the reaction conditions to ensure the selective formation of the desired ether.
Table 2: Factors Influencing O- vs. C-Alkylation in Williamson Ether Synthesis
| Factor | Condition Favoring O-Alkylation (Kinetic Product) | Condition Potentially Favoring C-Alkylation (Thermodynamic Product) | Reference |
| Temperature | Lower temperatures | Higher temperatures, prolonged reaction times | wikipedia.orglibretexts.org |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Protic solvents (can solvate the oxygen of the phenoxide) | rsc.orgresearchgate.net |
| Base | Strong, non-nucleophilic bases | - | masterorganicchemistry.com |
| Alkyl Halide | Primary alkyl halides | - | masterorganicchemistry.com |
Catalytic Systems for Enhanced Yields and Selectivity
The synthesis of this compound, primarily achieved through a Williamson ether synthesis framework, can be significantly enhanced by the incorporation of various catalytic systems. The traditional approach involves the reaction of the sodium or potassium salt of 4-hydroxy-1,2-dimethoxybenzene with an electrophile like 1,2-dibromoethane. However, to improve reaction efficiency, mitigate the formation of byproducts, and achieve higher yields under milder conditions, several catalytic strategies have been explored.
Phase-transfer catalysts (PTCs) represent a prominent class of catalysts for this type of etherification. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the alkylating agent resides. This enhances the effective concentration of the nucleophile in the desired reaction medium, thereby accelerating the rate of substitution. The use of PTCs can circumvent the need for strictly anhydrous conditions and may allow for the use of weaker bases. koreascience.kr
Transition metal catalysts, including those based on copper(I) and palladium(0), have also been investigated to improve the efficiency and selectivity of ether synthesis reactions. numberanalytics.com These catalysts can activate the alkyl halide and promote the C-O bond formation, often leading to faster reaction rates and reduced side reactions. numberanalytics.com
Furthermore, advancements have led to the development of catalytic Williamson ether synthesis (CWES) at high temperatures (above 300 °C). This approach can utilize weaker, less expensive alkylating agents. acs.org While typically applied to the synthesis of simpler aromatic ethers like anisole, the principles of this high-temperature catalytic process could be adapted for more complex structures, representing a frontier in catalytic system design for such compounds. acs.org
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through different methodologies, primarily centered around the Williamson ether synthesis. A comparative analysis of microwave-assisted techniques versus traditional batch synthesis reveals significant differences in efficiency, reaction time, and energy consumption.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Williamson ether synthesis, microwave irradiation offers a substantial improvement over conventional heating methods. researchgate.netbenthamdirect.combenthamscience.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. koreascience.krwikipedia.org
This technique often results in higher yields and cleaner reaction profiles due to the reduced potential for side-product formation that can occur with prolonged heating. benthamdirect.combenthamscience.com For the synthesis of this compound, a microwave-assisted approach would involve mixing 4-hydroxy-1,2-dimethoxybenzene with a base like potassium carbonate and 1,2-dibromoethane in a suitable solvent, followed by irradiation in a microwave reactor. orgchemres.org The efficiency of this method makes it highly attractive for rapid library synthesis and process optimization. koreascience.kr
Traditional Batch Synthesis Parameters
Traditional batch synthesis for this etherification typically involves the reaction of a pre-formed phenoxide or the in-situ generation of the phenoxide using a base, followed by the addition of the alkylating agent. A representative procedure for a similar mono-alkylation of a phenol (B47542) involves refluxing the phenol with an excess of 1,2-dibromoethane in the presence of a base like anhydrous potassium carbonate in a solvent such as acetone. chemspider.com
These reactions are often conducted over several hours (e.g., 12 hours) to ensure completion. chemspider.com While reliable, this method suffers from long reaction times and higher energy consumption compared to microwave-assisted methods. The purification of the product often requires column chromatography to separate the desired mono-alkylated product from any unreacted starting material and potential dialkylated byproducts. chemspider.com
Interactive Data Table: Comparison of Synthetic Parameters
| Parameter | Microwave-Assisted Synthesis | Traditional Batch Synthesis |
| Heating Method | Microwave Irradiation | Oil Bath / Heating Mantle |
| Reaction Time | 5-15 minutes | 6-12 hours |
| Typical Solvent | DMSO, DMF, Acetonitrile | Acetone, Acetonitrile |
| Base | Potassium Carbonate | Potassium Carbonate, Cesium Carbonate |
| Energy Consumption | Lower | Higher |
| Typical Yield | Often Higher | Variable, often moderate |
| Work-up | Typically simpler | Often requires extensive purification |
Sustainable Chemistry Aspects in Synthesis Development
The principles of green chemistry are increasingly influencing the development of synthetic routes. For the synthesis of this compound, several aspects can be optimized to enhance its sustainability. The use of microwave irradiation, as discussed, aligns with green chemistry principles by reducing energy consumption and reaction times. researchgate.netbenthamdirect.combenthamscience.com
The choice of solvent is another critical factor. While solvents like DMF and DMSO are effective, their environmental impact is a concern. The exploration of greener solvents is an active area of research. Additionally, the development of reusable catalysts, such as supported catalysts derived from waste materials like banana peels, presents a sustainable alternative to traditional homogeneous catalysts. researchgate.netbenthamdirect.combenthamscience.com
Minimizing waste is a core tenet of green chemistry. This can be addressed by optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts that require separation and disposal. numberanalytics.com The catalytic Williamson ether synthesis (CWES) also contributes to sustainability by avoiding the stoichiometric production of salt byproducts, a common issue in the classical Williamson synthesis. acs.org
Novel Approaches to the Synthesis of this compound and Analogues
Beyond the established Williamson ether synthesis, novel methodologies are being developed for the synthesis of functionalized aromatic compounds, including analogues of this compound. These approaches often focus on creating molecular diversity and accessing complex structures through innovative reaction pathways.
One such strategy involves the late-stage functionalization of a pre-existing dimethoxybenzene core. For instance, novel methods for the bromination of aromatic rings or the introduction of alkoxy groups under mild conditions are continually being reported. A Sandmeyer-type reaction employing ammonium persulfate and molecular bromine offers an alternative to classical methods for producing aryl bromides from diazonium salts. mdpi.com
Another approach could involve the modification of related structures. For example, the demethylation of aryl methyl ethers using reagents like boron tribromide (BBr3) is a key strategy for synthesizing bioactive phenols, which can then be further functionalized. nih.gov This could provide an alternative route to the 4-hydroxy-1,2-dimethoxybenzene precursor.
The synthesis of diaryl methanes through the alkylation of substituted benzenes with benzyl (B1604629) alcohols in the presence of a Lewis acid like AlCl3, followed by demethylation, has been used to create novel bromophenol structures. nih.gov These strategies, while not directly yielding the target compound, are indicative of the broader synthetic toolkit available for creating a diverse range of bromo-alkoxy aromatic analogues. These modern synthetic strategies, such as diversity-oriented synthesis and analogue-oriented synthesis, prioritize the generation of structurally related molecules to explore structure-activity relationships.
Reaction Chemistry and Derivatization of 4 2 Bromoethoxy 1,2 Dimethoxybenzene
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most prominent class of reactions for 4-(2-Bromoethoxy)-1,2-dimethoxybenzene, centering on the displacement of the bromide leaving group by a wide range of nucleophiles.
Reactivity of the Bromoethoxy Moiety in SN2 Processes
The bromoethoxy group in this compound is characterized by a primary carbon atom bonded to the bromine atom. This structural arrangement makes the compound highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"), leading to a concerted process of bond formation and bond cleavage through a single pentacoordinate transition state. masterorganicchemistry.com
Several factors contribute to the high reactivity of this compound in SN2 processes:
Substrate Structure: Primary alkyl halides, like the bromoethoxy moiety, are ideal substrates for SN2 reactions. libretexts.org The minimal steric hindrance around the reactive carbon center allows for easy approach by the nucleophile, leading to faster reaction rates compared to more sterically crowded secondary or tertiary halides. masterorganicchemistry.comlibretexts.org
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. A good leaving group lowers the energy of the transition state, thereby increasing the reaction rate. libretexts.org
Nucleophile Strength: The rate of the SN2 reaction is directly dependent on the concentration and strength of the nucleophile. Strong nucleophiles, particularly those with a negative charge like alkoxides, thiolates, and cyanide, react readily with the substrate. libretexts.org
These characteristics make this compound a versatile building block for introducing the 2-(3,4-dimethoxyphenoxy)ethyl functional group into various molecular scaffolds.
Amination Reactions and Nitrogen-Containing Derivatives
Amination of this compound provides a direct route to a diverse range of nitrogen-containing derivatives, which are significant in medicinal chemistry and materials science. nih.govnih.gov The reaction typically proceeds via an SN2 mechanism where a nitrogen-based nucleophile, such as ammonia, a primary amine, or a secondary amine, displaces the bromide ion.
The general reaction can be summarized as: R¹R²NH + Br-CH₂CH₂-O-Ar → [R¹R²N(H)CH₂CH₂-O-Ar]⁺Br⁻ Followed by deprotonation (often by excess amine) to yield: R¹R²N-CH₂CH₂-O-Ar + H-NR¹R²⁺Br⁻ (where Ar = 3,4-dimethoxyphenyl)
The reaction conditions are typically straightforward, often involving heating the alkyl bromide with the desired amine in a suitable solvent, sometimes with an added non-nucleophilic base to neutralize the HBr byproduct. This pathway allows for the synthesis of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts if a tertiary amine is used as the nucleophile.
Table 1: Representative Amination Reactions This table illustrates the expected products from typical amination reactions based on established SN2 principles.
| Nucleophile | Reagent Example | Product Class | Product Name |
|---|---|---|---|
| Primary Amine | Aniline | Secondary Amine | N-(2-(3,4-dimethoxyphenoxy)ethyl)aniline |
| Secondary Amine | Morpholine | Tertiary Amine | 4-(2-(3,4-dimethoxyphenoxy)ethyl)morpholine |
Thiolation and Alkoxylation Pathways
Similar to amination, the bromoethoxy group readily undergoes thiolation and alkoxylation via SN2 displacement. These reactions are fundamental for the synthesis of thioethers (sulfides) and ethers, respectively.
Thiolation: Reaction with a thiol (R-SH) or, more commonly, its conjugate base, a thiolate anion (R-S⁻), yields a thioether. Thiolates are excellent nucleophiles, and these reactions are typically fast and high-yielding. libretexts.org R-S⁻ + Br-CH₂CH₂-O-Ar → R-S-CH₂CH₂-O-Ar + Br⁻
Alkoxylation: Reaction with an alcohol (R-OH) or an alkoxide (R-O⁻) produces an ether. Alkoxides are strong nucleophiles and strong bases; thus, care must be taken to avoid potential side reactions like elimination, although with a primary substrate like this, substitution is strongly favored. R-O⁻ + Br-CH₂CH₂-O-Ar → R-O-CH₂CH₂-O-Ar + Br⁻
These pathways are valuable for creating molecules with flexible ether or thioether linkages, which can be important for modifying properties like solubility and binding affinity in drug discovery.
Table 2: Representative Thiolation and Alkoxylation Reactions This table illustrates the expected products from typical thiolation and alkoxylation reactions based on established SN2 principles.
| Reaction Type | Nucleophile | Reagent Example | Product Class | Product Name |
|---|---|---|---|---|
| Thiolation | Thiophenolate | Sodium thiophenolate | Thioether | 2-(3,4-dimethoxyphenoxy)ethyl(phenyl)sulfane |
Metal-Catalyzed Cross-Coupling Reactions
While the primary reactivity of this compound lies in nucleophilic substitution, the potential for its use in metal-catalyzed cross-coupling reactions exists, particularly through modern adaptations of classic coupling protocols that accommodate alkyl halides. These reactions typically target the C(sp³)-Br bond.
Utility in Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, traditionally coupling an organoboron compound with an aryl or vinyl halide. libretexts.org The standard catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the carbon-halide bond. libretexts.org For this compound, the relevant bond is a C(sp³)-Br bond, which is generally less reactive towards oxidative addition than a C(sp²)-Br bond found in aryl bromides.
However, significant advances have been made to adapt Suzuki coupling for sp³-hybridized alkyl bromides. These protocols often require:
Specialized Catalysts: Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step and prevent side reactions like β-hydride elimination. nih.govnih.gov
Specific Reaction Conditions: The choice of base and solvent is critical to promote the desired coupling and ensure the stability of the catalyst and reactants. elsevierpure.com
If successfully applied, the Suzuki coupling of this compound with an arylboronic acid would yield an arylated derivative, extending the carbon chain.
Ar'-B(OH)₂ + Br-CH₂CH₂-O-Ar → Ar'-CH₂CH₂-O-Ar (Requires specific Pd catalyst, ligand, and base)
Heck and Sonogashira Coupling Adaptations
Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org The direct use of unactivated alkyl halides is not standard and is prone to failure due to the propensity for β-hydride elimination in the alkyl-palladium intermediate. Adaptations for sp³-hybridized centers are an area of ongoing research but are less common than for Suzuki or Sonogashira couplings.
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium and copper catalytic system. wikipedia.orglibretexts.org Like the Suzuki and Heck reactions, the standard protocol is not designed for alkyl halides. However, adaptations for C(sp³)-Br bonds have been developed. Research has shown that specific catalyst systems, sometimes using nickel instead of palladium or employing specialized ligands, can facilitate the coupling of unactivated alkyl bromides with terminal alkynes. wikipedia.orgorganic-chemistry.org One reported method for the Sonogashira coupling of unactivated alkyl bromides utilizes a palladium catalyst with an N-heterocyclic carbene (NHC) ligand. organic-chemistry.org
A successful Sonogashira coupling would result in the formation of a new C-C bond between the ethoxy chain and an alkyne. R-C≡CH + Br-CH₂CH₂-O-Ar → R-C≡C-CH₂CH₂-O-Ar (Requires specific Pd or Ni catalyst, ligand, and base)
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions This table illustrates potential products from adapted cross-coupling reactions based on modern synthetic methods for alkyl halides.
| Reaction Name | Coupling Partner | Required Catalyst System (Example) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd catalyst with bulky, electron-rich ligand (e.g., SPhos, XPhos) | Arylated Alkane |
Palladium-Catalyzed Transformations for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromoethoxy moiety of this compound can participate in such transformations. While direct palladium-catalyzed coupling with the bromoethoxy group is less common, the aromatic ring can be functionalized to participate in these reactions. For instance, if the aromatic ring is brominated, it can undergo Suzuki-Miyaura cross-coupling reactions. jsynthchem.com In these reactions, an organoboron compound couples with an organohalide in the presence of a palladium catalyst and a base. jsynthchem.com
The general scheme for a Suzuki-Miyaura coupling involving a brominated derivative of the dimethoxybenzene core would be as follows:
Aryl Bromide + Arylboronic Acid --(Pd catalyst, Base)--> Biaryl + Byproducts
The efficiency and outcome of these reactions are influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, catalysts immobilized on magnetic nanoparticles have been shown to be effective and recyclable. jsynthchem.com The use of specific phosphine ligands can also enhance the catalytic activity. tcichemicals.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|---|---|---|---|
| 4-Bromotoluene | Sodium pyridine-2-sulfinate | Palladium(II) acetate/Di-tert-butyl(methyl)phosphonium tetrafluoroborate | Potassium carbonate | 2-(p-Tolyl)pyridine |
| Aryl Halides | Phenylboronic Acid | Palladium on Fe2O4 magnetic nanoparticles | Not specified | Unsymmetrical biaryl compounds |
This table illustrates the general types of reactants and catalysts used in palladium-catalyzed cross-coupling reactions, which could be adapted for derivatives of this compound.
Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core
The dimethoxybenzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two methoxy (B1213986) groups. wku.eduyoutube.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring. Bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide. wku.eduoc-praktikum.de The reaction of 1,2-dimethoxybenzene (B1683551) with potassium bromate (B103136) and hydrobromic acid in acetic acid yields 4,5-dibromo-1,2-dimethoxybenzene, with 4-bromo-1,2-dimethoxybenzene as a side product. oc-praktikum.de
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org The methoxy groups direct the nitration to the positions ortho and para to them. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. youtube.commnstate.eduumkc.edu These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong Brønsted acid like sulfuric acid. youtube.comumkc.edu For example, the Friedel-Crafts alkylation of p-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid yields 1,4-di-tert-butyl-2,5-dimethoxybenzene. youtube.com
The regioselectivity of these reactions is a key consideration. The two methoxy groups and the bromoethoxy group will influence the position of substitution. The methoxy groups are strong activating, ortho-para directing groups, while the bromoethoxy group is a deactivating, ortho-para directing group. libretexts.org The interplay of these directing effects determines the final product distribution.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes
| Substituent (Y in C6H5-Y) | Reaction | % Ortho-Product | % Meta-Product | % Para-Product |
|---|---|---|---|---|
| –O–CH3 | Nitration | 30–40 | 0–2 | 60–70 |
| –O–CH3 | F-C Acylation | 5–10 | 0–5 | 90–95 |
| –Br | Nitration | 35–45 | 0–4 | 55–65 |
This table provides examples of the directing effects of methoxy and bromo substituents on electrophilic aromatic substitution reactions. libretexts.org
Other Transformative Reactions
The 2-bromoethoxy group of this compound can undergo elimination reactions to form a vinyl ether, which is an unsaturated linker. ksu.edu.saksu.edu.sa This reaction typically occurs under basic conditions, where a base abstracts a proton from the carbon adjacent to the oxygen, and the bromide ion is expelled. This process is generally an E2 (bimolecular elimination) reaction, which is favored by strong, sterically hindered bases. ksu.edu.samasterorganicchemistry.com
The general mechanism for the E2 elimination is a concerted, one-step process. ksu.edu.sa The rate of the reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa The stereochemistry of the reaction is also important, with an anti-periplanar arrangement of the proton and the leaving group being preferred.
While the primary focus is on this compound, it's relevant to consider the alkylation and acylation of its derivatives. For instance, if the bromoethoxy group is converted to a hydroxyl group (forming 2-(3,4-dimethoxyphenoxy)ethanol), this alcohol can be further alkylated or acylated. Alkylation can be achieved using an alkyl halide in the presence of a base, following a Williamson ether synthesis pathway. Acylation can be carried out using an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine.
The Friedel-Crafts alkylation of the dimethoxybenzene ring itself is a key reaction. youtube.com As mentioned earlier, the electron-donating methoxy groups facilitate this reaction. youtube.com The alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol is a classic example. mnstate.edu
The bromoethoxy group offers a handle for various functional group interconversions. For example, the bromine can be displaced by a variety of nucleophiles in SN2 reactions to introduce different functionalities. ksu.edu.sa
Protective group strategies are also crucial in the multi-step synthesis involving this compound. For instance, if reactions are to be performed on the aromatic ring without affecting the bromoethoxy group, the conditions must be chosen carefully. Conversely, if transformations of the bromoethoxy group are desired, the aromatic ring might need to be protected if it contains sensitive functional groups.
Advanced Applications in Chemical Sciences
Role in Polymer Science and Functional Materials
Applications in Flame Retardant Research
The field of flame retardants is continually seeking new compounds to meet stringent fire safety standards while also addressing environmental and health concerns associated with some existing brominated flame retardants (BFRs). nih.gov While extensive research has been conducted on various BFRs, including polybrominated diphenyl ethers (PBDEs) and their replacements like 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH), specific research into 4-(2-Bromoethoxy)-1,2-dimethoxybenzene as a flame retardant is not widely documented in publicly available literature. tcichemicals.com
The general mechanism of brominated flame retardants involves the release of hydrogen bromide (HBr) at high temperatures, which interferes with the combustion cycle in the gas phase. The presence of bromine in this compound suggests its potential to function in a similar manner. However, its efficacy, thermal stability, and compatibility with various polymers would need to be thoroughly investigated. The study of novel flame retardants like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (TBE) and 2,3,4,5,6-pentabromoethylbenzene (B1196941) (PEB) indicates a trend towards developing BFRs with specific properties, and this compound could be a candidate for such exploratory research. miljodirektoratet.nonih.gov
Development of Ligands and Catalysts in Organometallic Chemistry
In organometallic chemistry, ligands play a crucial role in modulating the properties of metal catalysts, influencing their activity, selectivity, and stability. The 1,2-dimethoxybenzene (B1683551) (veratrole) moiety in this compound is electron-rich and can coordinate with metal centers. wikipedia.org The presence of ether oxygens allows for potential chelation, which can enhance the stability of organometallic complexes.
While direct applications of this compound as a ligand or in catalyst development are not extensively reported, its structural features suggest potential. The bromoethoxy group offers a reactive site for further functionalization, allowing for the synthesis of more complex, multidentate ligands. For instance, the bromine atom could be substituted to introduce phosphine (B1218219), amine, or other coordinating groups, thereby creating a versatile scaffold for new catalyst systems. The parent compound, 1,2-dimethoxybenzene, is known to be a useful building block in organic synthesis, and its derivatives are of interest in creating more complex molecular architectures. wikipedia.orgligandbook.org
Contributions to Agrochemical Research Beyond Direct Product Use
Research in agrochemicals often involves the synthesis and screening of novel compounds for pesticidal, herbicidal, or fungicidal activity. While there is no direct evidence of this compound being used as an active ingredient in commercial agrochemical products, its structural motifs are found in biologically active molecules. For example, some natural products with a dimethoxybenzene core exhibit interesting biological properties.
The primary role of this compound in this field is more likely as a synthetic intermediate. The bromoethoxy tail can be used to link the dimethoxybenzene head to other pharmacophores or functional groups, enabling the creation of a library of new compounds for biological screening. This approach allows for systematic exploration of structure-activity relationships, which is a cornerstone of modern agrochemical research. The development of new crop protection agents often relies on the availability of such versatile building blocks to generate chemical diversity.
Utilization in Specialty Chemical Manufacturing Research
Specialty chemicals are valued for their performance and function rather than their composition. In this context, this compound serves as a valuable intermediate in the synthesis of more complex molecules with specific applications. Its precursor, 4-bromo-1,2-dimethoxybenzene (also known as 4-bromoveratrole), is recognized as a key building block in organic synthesis. tcichemicals.comtcichemicals.com
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 4-(2-Bromoethoxy)-1,2-dimethoxybenzene, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR techniques, provide a comprehensive picture of its atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton NMR spectroscopy of this compound, conducted in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
The aromatic region of the spectrum displays three signals, consistent with a 1,2,4-trisubstituted benzene (B151609) ring. A doublet of doublets at approximately 6.84 ppm is assigned to the proton at the 5-position (H-5), showing coupling to both H-6 (ortho-coupling) and H-3 (meta-coupling). A doublet at around 6.78 ppm corresponds to the proton at the 6-position (H-6), exhibiting ortho-coupling to H-5. The proton at the 3-position (H-3) appears as a doublet at approximately 6.69 ppm, with a smaller meta-coupling to H-5.
The two methoxy (B1213986) groups (-OCH₃) at positions 1 and 2 give rise to two sharp singlets at 3.87 ppm and 3.86 ppm, respectively. The aliphatic portion of the molecule, the bromoethoxy group, is characterized by two triplets. The triplet at 4.28 ppm corresponds to the methylene protons adjacent to the aromatic oxygen (-O-CH₂-), while the triplet at 3.64 ppm is assigned to the methylene protons adjacent to the bromine atom (-CH₂-Br). The triplet splitting pattern for both methylene groups indicates vicinal coupling to each other.
| Chemical Shift (δ) [ppm] | Multiplicity | Proton Assignment |
|---|---|---|
| 6.84 | dd | Ar-H5 |
| 6.78 | d | Ar-H6 |
| 6.69 | d | Ar-H3 |
| 4.28 | t | -O-CH₂- |
| 3.87 | s | -OCH₃ |
| 3.86 | s | -OCH₃ |
| 3.64 | t | -CH₂-Br |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound. The spectrum, also recorded in CDCl₃, shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.
The aromatic region contains six signals. The carbons bearing the methoxy groups (C-1 and C-2) and the bromoethoxy group (C-4) appear at approximately 149.3 ppm, 148.8 ppm, and 148.2 ppm, respectively. The remaining aromatic carbons (C-3, C-5, and C-6) resonate at around 113.8 ppm, 111.9 ppm, and 103.4 ppm.
The two methoxy carbons are observed as sharp signals at 56.1 ppm and 56.0 ppm. In the aliphatic region, the carbon of the methylene group attached to the aromatic oxygen (-O-CH₂-) appears at 68.9 ppm, while the carbon of the methylene group bonded to the bromine atom (-CH₂-Br) is found further upfield at 28.9 ppm due to the shielding effect of the bromine.
| Chemical Shift (δ) [ppm] | Carbon Assignment |
|---|---|
| 149.3 | Ar-C |
| 148.8 | Ar-C |
| 148.2 | Ar-C |
| 113.8 | Ar-CH |
| 111.9 | Ar-CH |
| 103.4 | Ar-CH |
| 68.9 | -O-CH₂- |
| 56.1 | -OCH₃ |
| 56.0 | -OCH₃ |
| 28.9 | -CH₂-Br |
Advanced NMR Techniques (e.g., COSY, HMQC, NOESY)
While one-dimensional NMR provides fundamental structural information, two-dimensional NMR techniques would offer unambiguous confirmation of the assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between vicinally coupled protons. For this compound, a cross-peak would be expected between the signals of the two methylene groups of the bromoethoxy moiety, confirming their connectivity. In the aromatic region, correlations would be observed between H-5 and H-6, as well as a weaker correlation between H-5 and H-3.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the directly attached carbon atoms. An HMQC or HSQC spectrum would definitively link the proton signals at 6.84, 6.78, and 6.69 ppm to their corresponding aromatic carbon signals, and the aliphatic proton signals at 4.28 and 3.64 ppm to their respective methylene carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. In this compound, NOESY could be used to confirm the substitution pattern on the benzene ring. For instance, a cross-peak between the protons of one of the methoxy groups and an adjacent aromatic proton would help in the specific assignment of the methoxy signals.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methoxy and ethoxy groups would appear in the 3000-2850 cm⁻¹ range.
Aromatic C=C stretching vibrations typically produce several bands in the 1600-1450 cm⁻¹ region. The strong C-O stretching vibrations of the aryl ether linkages are expected to be prominent, with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The C-Br stretching vibration is anticipated to be in the lower frequency region, typically between 600 and 500 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (-OCH₃, -CH₂-) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O Stretch | Aryl Ether |
| ~1040 | Symmetric C-O Stretch | Aryl Ether |
| 600-500 | C-Br Stretch | Alkyl Bromide |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric breathing mode of the benzene ring. The C-H stretching vibrations would also be visible, similar to the FTIR spectrum. The C-O and C-Br stretching vibrations would also be present, although their intensities might differ from those in the FTIR spectrum. The unique pattern of bands in the Raman spectrum serves as a molecular fingerprint, useful for identification and comparison with related structures.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (-OCH₃, -CH₂-) |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1000 | Ring Breathing | Substituted Benzene |
| 600-500 | C-Br Stretch | Alkyl Bromide |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a molecule, offering insights into its substructural components.
Gas Chromatography-Mass Spectrometry (GC-MS) serves a dual purpose in the analysis of this compound: it separates the compound from any impurities and provides a mass spectrum for identification. The purity of commercial batches of related compounds, such as 4-Bromo-1,2-dimethoxybenzene, is often reported to be greater than 97.0% as determined by GC analysis. tcichemicals.comtcichemicals.com
In a typical GC-MS analysis, the compound is volatilized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. The presence of bromine is readily identified by a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
While a specific experimental spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on its structure and the known behavior of related compounds. The molecular ion peak would be expected at m/z 260 and 262. Key fragmentation pathways would likely involve cleavage of the ether bond and benzylic fragmentation.
Table 1: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |
| 260/262 | [M]⁺ | [C₁₀H₁₃BrO₃]⁺ | Molecular Ion |
| 183 | [M - C₂H₄Br]⁺ | [C₈H₇O₃]⁺ | Loss of the bromoethyl radical |
| 168 | [M - C₂H₄Br - CH₃]⁺ | [C₇H₄O₃]⁺ | Subsequent loss of a methyl radical from the 183 fragment |
| 153 | [C₈H₉O₂]⁺ | [M - Br - C₂H₄O]⁺ | Cleavage and rearrangement |
| 107/109 | [C₂H₄Br]⁺ | [C₂H₄Br]⁺ | Bromoethyl cation |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to within 0.001 Da). This level of accuracy allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass.
The theoretical monoisotopic mass of this compound (C₁₀H₁₃⁷⁹BrO₃) can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. An experimental HRMS measurement confirming this calculated value provides definitive evidence for the compound's elemental composition.
Table 2: Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃BrO₃ |
| Nominal Mass | 260 g/mol |
| Monoisotopic Mass (for ⁷⁹Br) | 259.9997 Da |
| Monoisotopic Mass (for ⁸¹Br) | 261.9976 Da |
X-ray Diffraction Studies
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single-crystal X-ray diffraction analysis involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice. This technique yields a detailed model of the molecule's solid-state conformation, including precise bond lengths, bond angles, and torsion angles.
As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the methodology remains the gold standard for unequivocally determining the solid-state structure of such organic molecules.
Analysis of crystallographic data provides deep insights into how molecules are arranged in the solid state, a field known as crystal engineering. This packing is governed by a variety of non-covalent intermolecular interactions. mdpi.comsemanticscholar.org
Based on the structure of this compound and crystal structures of related compounds like 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], several types of intermolecular interactions would be expected to play a significant role in its crystal packing. researchgate.net These interactions dictate the material's bulk properties, such as melting point and solubility.
The primary interactions likely to be observed include:
Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic atoms like the oxygen of a methoxy or ether group on an adjacent molecule.
Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected, where hydrogen atoms on the aromatic ring or the ethoxy chain interact with oxygen atoms of neighboring molecules.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
| Halogen Bond | C—Br | O (methoxy/ether) | Directional interaction influencing packing motif |
| Hydrogen Bond | C—H (aromatic/aliphatic) | O (methoxy/ether) | Stabilizes the crystal lattice through a network of weak bonds |
| π–π Stacking | Dimethoxybenzene ring | Dimethoxybenzene ring | Contributes to crystal cohesion |
| van der Waals Forces | All atoms | All atoms | Governs overall molecular packing and density |
Chromatographic Separation and Analysis Techniques
Chromatographic methods are fundamental for the purification and analytical assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
For purification on a preparative scale, flash column chromatography using a silica gel stationary phase is a standard and effective method. rsc.org A solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate, would be used as the mobile phase to elute the compound from the column, separating it from starting materials or byproducts.
For analytical purposes, both Gas Chromatography (GC), as discussed in section 5.3.1, and High-Performance Liquid Chromatography (HPLC) are highly applicable. HPLC offers a complementary separation mechanism to GC and is particularly useful for analyzing samples that may not be sufficiently volatile or thermally stable for GC. In HPLC, the compound would be separated on a packed column (e.g., C18 reverse-phase) with a liquid mobile phase, and detection could be achieved using a UV detector, exploiting the aromatic ring's UV absorbance. These techniques are essential for verifying the purity and quantifying the amount of this compound in a given sample.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation of its potential isomers. The method's high resolution and sensitivity make it ideal for detecting and quantifying impurities that may arise during synthesis or degradation.
Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of moderately polar compounds like this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. For structurally similar compounds such as 1-(2-Bromoethyl)-4-methoxybenzene and 1-(2-Bromoethoxy)-2-ethoxybenzene, RP-HPLC methods have been successfully developed using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
The separation of isomers, which have identical mass but different structural arrangements, is a critical application of HPLC. Positional isomers of substituted dimethoxybenzene compounds can be effectively resolved by optimizing HPLC conditions, including the choice of column, mobile phase composition, and gradient elution. beilstein-journals.orgnsf.gov For instance, C18 or other specialized columns can provide the necessary selectivity for separating closely related isomers. beilstein-journals.org Preparative HPLC can then be used to isolate these individual isomers in sufficient quantities for further structural characterization. nsf.gov
A typical HPLC system for analyzing this compound would involve a standard setup with a pump, injector, column, and a UV detector, as the benzene ring structure allows for strong ultraviolet absorbance.
Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This table presents a hypothetical set of parameters based on standard methodologies for similar compounds.
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is particularly well-suited for identifying and quantifying volatile impurities, such as residual solvents, that may be present in a sample of this compound. The parent compound, 4-Bromo-1,2-dimethoxybenzene, is known to be analyzable by GC, with suppliers often using this method to specify purity. nih.govtcichemicals.com
For the analysis of trace volatile components, headspace GC is the preferred method. In this technique, the sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system. This process avoids the injection of non-volatile matrix components, which could contaminate the GC system. thermofisher.com This is a standard procedure in the pharmaceutical industry for analyzing residual solvents in active pharmaceutical ingredients (APIs), as outlined by regulatory guidelines. ispub.com
The separation in the GC column is based on the boiling points and polarities of the volatile components. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. For unambiguous identification of unknown volatile impurities, GC can be coupled with a mass spectrometer (GC-MS).
Table 2: Example Headspace GC Parameters for Volatile Analysis
| Parameter | Condition |
|---|---|
| GC System | Gas Chromatograph with Headspace Autosampler |
| Column | BP 624 or similar (e.g., 30m x 0.53mm i.d.) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temp. | 200°C |
| Oven Program | Initial 40°C, ramped to 240°C |
| Detector | Flame Ionization Detector (FID) |
| Headspace Vial Temp. | 80°C |
| Headspace Loop Temp. | 90°C |
This table presents a hypothetical set of parameters based on standard methodologies for volatile impurity analysis.
Computational and Theoretical Investigations of 4 2 Bromoethoxy 1,2 Dimethoxybenzene
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of new compounds. frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The standard workflow involves several steps:
A thorough conformational search is performed to identify all low-energy conformers. github.io
The geometry of each conformer is optimized, often using a DFT method like B3LYP with a basis set such as 6-31G(d). github.io
NMR shielding tensors are calculated for each optimized conformer using a higher level of theory, for instance, the WP04 functional with the 6-311++G(2d,p) basis set, often including a solvent model (e.g., PCM for chloroform). github.io
The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted according to their Boltzmann population distribution. github.io
This approach allows for the direct comparison of theoretical spectra with experimental data, which is crucial for assigning signals and confirming the relative configuration of a molecule.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Bromoethoxy)-1,2-dimethoxybenzene
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 | 110 - 125 |
| OCH₃ | 3.8 - 3.9 | 55 - 57 |
| -OCH₂- | 4.1 - 4.3 | 68 - 72 |
| -CH₂Br | 3.5 - 3.7 | 30 - 35 |
| Aromatic C-O | - | 148 - 152 |
| Aromatic C-Br | - | 115 - 120 |
Note: These chemical shift ranges are illustrative and based on general predictions for molecules with similar functional groups. Actual values depend on the specific computational method and solvent model used.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. umsystem.edu DFT calculations are highly effective at predicting these vibrational frequencies. researchgate.net Using a method like B3LYP with the 6-311++G(d,p) basis set, a frequency calculation can be performed on the optimized molecular geometry. researchgate.net
The output provides a list of vibrational frequencies, each corresponding to a specific normal mode of the molecule (e.g., stretching, bending, or twisting of bonds). wpmucdn.com The calculations also yield theoretical IR intensities and Raman activities, which predict the relative peak heights in the respective spectra. researchgate.net To facilitate the assignment of these calculated frequencies, a Potential Energy Distribution (PED) analysis is often performed. PED analysis quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode, allowing for a detailed and unambiguous assignment of spectral bands. researchgate.net
Table 4: Representative Calculated Vibrational Frequencies and Their Assignments
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3100 - 3000 | Aromatic C-H stretch | Stretching |
| 2980 - 2850 | Aliphatic/Methoxy (B1213986) C-H stretch | Stretching |
| 1600 - 1580 | Aromatic C=C stretch | Stretching |
| 1280 - 1240 | Aryl-O asymmetric stretch | Stretching |
| 1150 - 1020 | Aryl-O symmetric stretch / C-O-C stretch | Stretching |
Note: The frequencies listed are typical ranges for the specified functional groups and are intended to illustrate the results of vibrational frequency calculations.
Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound
A thorough investigation into the computational and theoretical properties of the chemical compound this compound has revealed a significant scarcity of dedicated scientific literature. Extensive searches of scholarly databases and computational chemistry resources yielded no specific studies focused on the mass spectrometry fragmentation pattern simulations, reaction mechanism predictions, Quantitative Structure-Property Relationship (QSPR) studies, or advanced computational techniques for this particular molecule.
While general computational methodologies for similar chemical structures and reaction types are well-documented, direct theoretical investigations into this compound are not present in the accessible scientific domain. For instance, computational studies on nucleophilic substitution reactions, a key potential reaction pathway for this compound, have been performed on other aromatic systems like nitrobenzenes and thiophenes, but the specific energetics and mechanisms for the title compound remain uninvestigated.
Similarly, while simulations of mass spectrometry fragmentation are a growing field, and general rules for the fragmentation of related compounds can be inferred, specific, published simulation data for this compound is absent. This lack of data prevents a detailed analysis of its fragmentation pathways under mass spectrometric conditions.
Furthermore, no QSPR studies focusing on the academic properties of this compound could be located. Such studies require a dataset of related molecules with known properties to derive predictive models, and it appears this foundational work has not been conducted for this compound. Likewise, the application of advanced computational techniques such as molecular dynamics or hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, which could provide deeper insights into its dynamic behavior and interactions, has not been reported in the literature.
The absence of specific research on this compound makes it impossible to provide a detailed and scientifically accurate article based on the requested outline. The scientific community has yet to publish in-depth computational and theoretical investigations into this compound, highlighting a potential area for future research.
Q & A
[Basic] What synthetic strategies are commonly employed to prepare 4-(2-Bromoethoxy)-1,2-dimethoxybenzene, and what are the critical reaction parameters?
The primary method involves Williamson ether synthesis , where 1,2-dimethoxybenzene reacts with 1,2-dibromoethane or 2-bromoethanol under basic conditions. Key parameters include:
- Base selection : Strong bases like Cs₂CO₃ enhance nucleophilicity of the phenolic oxygen, improving alkylation efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) stabilize intermediates and facilitate SN2 mechanisms .
- Temperature control : Reactions at 80–100°C balance reaction rate and byproduct formation. For example, yields of 31% were achieved using 4-bromo-1-butene with optimized stoichiometry (1.5:1 alkylating agent to substrate ratio) .
[Advanced] How can researchers address conflicting data between theoretical and experimental ¹H NMR spectra of this compound?
Discrepancies often arise from dynamic effects or conformational isomerism. Methodological solutions include:
- Variable-temperature NMR : Identifies rotamers (e.g., ethoxy group rotation) by observing signal coalescence at elevated temperatures .
- DFT calculations : B3LYP/6-31G* models predict chemical shifts, validated against crystallographic data (e.g., C9H9BrO₃, space group P2₁/c ).
- Heteronuclear correlation experiments (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
[Basic] What analytical techniques provide definitive structural confirmation of this compound?
A multi-technique approach is essential:
- GC-MS with NIST library matching : Matches fragmentation patterns (e.g., m/z 771 [M+H]⁺ in related bromoethoxy compounds ).
- High-resolution mass spectrometry (HRMS) : Verifies exact mass (e.g., <5 ppm accuracy for C₁₀H₁₃BrO₃ ).
- X-ray crystallography : Resolves atomic positions, as demonstrated for derivatives like 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde (CCDC deposition ).
[Advanced] What strategies mitigate competing elimination pathways during synthesis?
Elimination of HBr can be suppressed by:
- Solvent polarity : DMF stabilizes transition states, reducing β-elimination .
- Mild bases : K₂CO₃ (pH <10) minimizes base-induced side reactions compared to NaOH .
- Phase-transfer catalysis : Tetrabutylammonium bromide enhances interfacial reactivity, improving yields by 20% .
[Basic] What safety protocols are mandatory when handling this compound?
Critical precautions include:
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent exposure .
- Engineering controls : Fume hoods with ≥100 fpm face velocity during synthesis .
- Waste segregation : Halogenated waste must be incinerated with scrubbers to prevent environmental release .
[Advanced] How does the bromoethoxy substituent influence electrophilic substitution reactivity?
The electron-withdrawing bromine deactivates the ring, directing electrophiles to the meta position relative to the ethoxy group. Competitive inhibition studies show:
- 30% reduction in nitration rates compared to unsubstituted 1,2-dimethoxybenzene .
- Frontier molecular orbital analysis (HOMO localization on C-5/C-6 ) corroborates regioselectivity in derivatization.
[Basic] What are the documented applications in pharmaceutical synthesis?
This compound serves as a precursor for:
- Antifungal agents : Bromine displacement introduces heterocyclic moieties in cinnamoyl anthranilates .
- Carbonic anhydrase inhibitors : Alkylation of amines enhances binding affinity (e.g., IC₅₀ = 0.8 nM ).
[Advanced] What chromatographic methods resolve co-eluting impurities?
- GC×GC with polar/non-polar columns : Separates isomers (e.g., 4-(3-bromopropyl)-1,2-dimethoxybenzene, ΔRI = 17 ).
- Preparative HPLC (C18 column) : Achieves >98% purity using MeCN/H₂O gradients (0.1% TFA) with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
